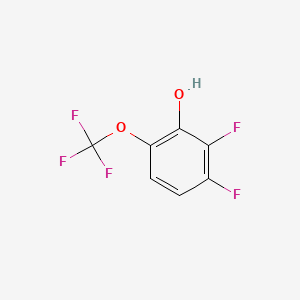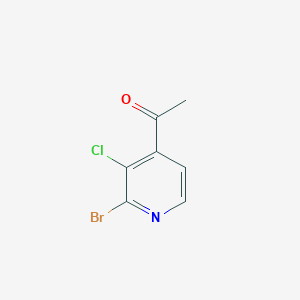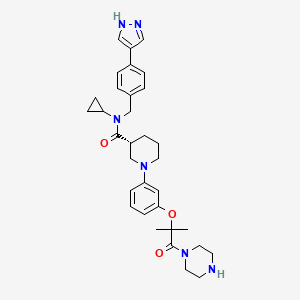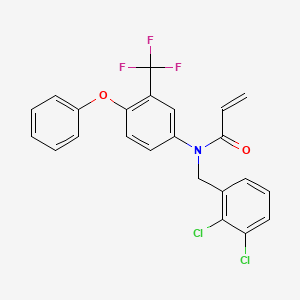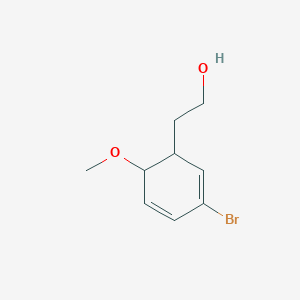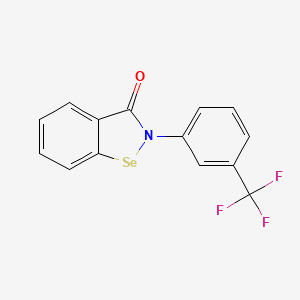
SARS-CoV-2-IN-7
Übersicht
Beschreibung
SARS-CoV-2-IN-7 is a useful research compound. Its molecular formula is C14H8F3NOSe and its molecular weight is 342.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality SARS-CoV-2-IN-7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SARS-CoV-2-IN-7 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Vaccine Design and Drug Testing : The SARS-CoV-2 toolkit, including a single plasmid reverse genetics system, antibodies, and permissive cell lines, is significant in advancing COVID-19 vaccine design and drug testing (Rihn et al., 2021).
Genomic Surveillance : The AmpliSeq SARS-CoV-2 Insight Research Assay on the Ion Torrent Genexus system aids in rapid surveillance during the emergence of variants like Omicron, streamlining whole-genome sequencing (Fissel et al., 2022).
Therapeutic Target Discovery : SARS-CoV-2 presents potential therapeutic targets for COVID-19, involving active and passive immunization, drug repurposing, and novel agents (Osman et al., 2020).
Proteomics and Diagnostic Strategies : Mass spectrometry, including proteomics, plays a role in understanding the biology of SARS-CoV-2 infection and identifying potential therapeutic targets or diagnostic strategies (Bittremieux et al., 2021).
Nonpathogenic Model Construction : Phage display technology is used to construct nonpathogenic virus-like models for SARS-CoV-2, aiding in scientific research and sample classification (Wu et al., 2022).
Vaccine and Therapeutic Development : Cryo-electron microscopy provides ultrastructural information on SARS-CoV-2, accelerating the development of COVID-19 vaccines and therapeutics (Leigh & Modis, 2021).
Bioinformatics in Mitigating COVID-19 : Bioinformatics plays a crucial role in detecting SARS-CoV-2 genomes, discovering therapeutic targets, and repurposing existing drugs for the pandemic (Cannataro & Harrison, 2021).
Real-time Genomic Surveillance : Outbreak.info provides near real-time genomic surveillance of SARS-CoV-2 variants and mutations to inform public health interventions (Hughes et al., 2022).
Inactivation Methods for Research : Various inactivation methods facilitate the transfer of infectious samples from high-containment labs to lower-containment levels for additional experiments (Patterson et al., 2020).
Immuno-based Assays for Surveillance : Serological approaches are vital for determining exposure to SARS-CoV-2 and aiding in surveillance (Lee et al., 2020).
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-1,2-benzoselenazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NOSe/c15-14(16,17)9-4-3-5-10(8-9)18-13(19)11-6-1-2-7-12(11)20-18/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNYFNONXIUSKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NOSe | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SARS-CoV-2-IN-7 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



